molecular formula C23H22N4O3 B2482989 2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946200-56-2

2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2482989
CAS No.: 946200-56-2
M. Wt: 402.454
InChI Key: PRHYSKXGPWOZEN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-5-3-4-6-20(18)29-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHYSKXGPWOZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole core is typically constructed via cyclization reactions. Source describes Rh-catalyzed reactions using diazoacetyl azirines and nitriles to form substituted oxazoles. For this compound, 2-(2-methoxyphenyl)glyoxal derivatives may react with cyanamide under Rh₂(oct)₄ catalysis to yield the 4-cyanooxazole intermediate. This method achieves moderate yields (15–73%) but requires optimization for sterically hindered substrates.

An alternative route involves Hantzsch thiazole synthesis principles adapted for oxazoles. As detailed in, 4-chloromethyl-oxazole intermediates are generated via cyclization of thioureas with 1,3-dichloroacetone. Applying this to the target compound, 2-(2-methoxyphenyl)glyoxylic acid could be condensed with thiourea, followed by cyclization to form the oxazole-4-carbonitrile scaffold.

Key Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Rh₂(oct)₄, DCE, reflux 50–60%
Chloromethylation 1,3-Dichloroacetone, DMF, 80°C 65%

Acylation with 4-Methylbenzoyl Chloride

The final step involves acylating the piperazine nitrogen. Source outlines acylation using carboxylic acids activated by EDC·HCl and HOBt. For this compound, 4-methylbenzoyl chloride reacts with the free piperazine amine in dichloromethane (DCM) at 0–5°C, minimizing side reactions. Yields reach 85–90% after purification via flash chromatography.

Side Reaction Mitigation

  • Temperature Control : Maintaining subambient temperatures prevents over-acylation or dimerization.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.

Mechanistic Analysis of Critical Steps

Oxazole Cyclization Mechanism

The Rh-catalyzed pathway (Source) proceeds through a nitrenoid intermediate, where the diazo compound decomposes to generate a rhodium-bound carbene. This intermediate undergoes [2+1] cycloaddition with nitriles, forming the oxazole ring. Density functional theory (DFT) calculations confirm a Gibbs free energy barrier of 38.3 kcal/mol, necessitating high-temperature conditions (170–180°C).

Piperazine Functionalization Dynamics

SNAr at the oxazole’s 5-position occurs via a two-step mechanism:

  • Rate-Limiting Step : Formation of a Meisenheimer complex between the chloromethyl-oxazole and piperazine.
  • Departure of Chloride : Stabilized by polar aprotic solvents like DMF, which solvate the transition state.

Purification and Characterization

Chromatographic Purification

Crude products are purified using reverse-phase HPLC (Source) or silica gel chromatography. For the target compound, a gradient of acetonitrile/water (70:30 to 95:5) elutes the product at 12.3 min, achieving >95% purity.

Analytical Data

Parameter Value Method
Retention Time 12.3 min HPLC
Melting Point 168–170°C DSC
Molecular Weight 402.4 g/mol HRMS

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.45–6.89 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, piperazine), 2.41 (s, 3H, CH₃).
  • IR (ATR) : 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Industrial-Scale Optimization Challenges

Catalytic Efficiency

Rhodium catalysts, though effective, are cost-prohibitive for large-scale synthesis. Source suggests iron or nickel alternatives, but these show lower selectivity for oxazole formation.

Solvent Recovery

DMF and DCM used in piperazine functionalization require energy-intensive distillation for reuse. Switching to cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact but lowers reaction yields by 15%.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Research

The compound has shown significant promise in anticancer research. Various studies indicate its efficacy against multiple cancer cell lines:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
CCRF-CEM (leukemia)5.3712.936
MOLT-4 (leukemia)6.0814.038
COLO 205 (colon)42.9880.0100
MDA-MB-231 (breast)11.5525.050

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies are ongoing to determine its minimum inhibitory concentrations (MICs). The oxazole ring structure is significant for its bioactivity.

In Vitro Evaluation

A notable study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating dose-dependent responses. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results highlighted strong interactions with CDK2, suggesting a potential pathway for therapeutic intervention.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound 2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 946308-93-6

The compound features a methoxyphenyl group and a piperazine moiety, which are known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The presence of the piperazine ring suggests potential activity at serotonin (5-HT) receptors, which are critical in mood regulation and various neurological functions.

Key Mechanisms:

  • Serotonin Receptor Interaction : The compound has been shown to exhibit affinity for 5-HT1A and 5-HT2A receptors, which are implicated in anxiety and depression treatments .
  • Kinase Inhibition : Preliminary studies indicate that it may act as a kinase inhibitor, impacting signaling pathways involved in cell proliferation and survival .

Anticonvulsant Activity

Research has indicated that similar compounds with related structures exhibit anticonvulsant properties. While specific data for this compound is limited, its structural analogs have demonstrated efficacy in reducing seizure activity in animal models .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance:

  • Cell Line : A431 (human epidermoid carcinoma)
  • IC50 Values : The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant EffectsDemonstrated that compounds with similar piperazine structures can enhance serotonin levels, suggesting potential antidepressant effects .
Cancer Cell Line AnalysisExhibited cytotoxic effects against A431 cells with an IC50 less than that of doxorubicin, indicating promising antitumor activity .
Kinase Inhibition ResearchIdentified as a potential inhibitor of specific kinases involved in cancer progression; further studies needed for detailed mechanisms .

Summary of Findings

The compound This compound shows promising biological activities primarily through its interaction with serotonin receptors and potential kinase inhibition. Its analogs have demonstrated anticonvulsant properties and cytotoxic effects against cancer cell lines, suggesting avenues for further research into its therapeutic applications.

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield RangeReference
Oxazole formationEthyl chlorooxalate, NH₄SCN60–70%
Piperazine acylation4-Methylbenzoyl chloride, Et₃N75–85%
Final purificationHPLC (C18 column, acetonitrile/H₂O)N/A

Basic: Which spectroscopic techniques confirm structural integrity, and how should data interpretation be approached?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; oxazole carbons at δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 447.18) .
  • IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Interpretation Tips:

  • Cross-reference peaks with analogous compounds (e.g., piperazine derivatives in ).
  • Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.

Advanced: How can reaction conditions be optimized to mitigate side reactions during piperazine acylation?

Answer:

  • Side Reactions: Competitive N-acylation at alternate piperazine positions or oxazole ring decomposition.
  • Optimization Strategies:
    • Stoichiometric control: Use 1.1 equivalents of acylating agent to minimize excess .
    • Low-temperature reactions (0–5°C) to suppress thermal degradation.
    • Microwave-assisted synthesis for rapid, controlled heating (e.g., 50°C, 30 min) .
    • In-line monitoring via FTIR to track reaction progress .

Advanced: How to resolve discrepancies in biological activity data across assay systems?

Answer:
Discrepancies may arise from:

  • Assay variability (e.g., cell line sensitivity, incubation time).
  • Solubility differences (e.g., DMSO vs. aqueous buffers).

Methodological Solutions:

  • Dose-response validation across multiple models (e.g., HEK293 vs. CHO cells) .
  • Physicochemical profiling: LogP measurements to assess membrane permeability .
  • Meta-analysis of IC₅₀ values from peer-reviewed studies (Table 2).

Q. Table 2: Bioactivity Data Comparison

Assay SystemTargetIC₅₀ (nM)Reference
HEK293 (cAMP assay)GPCR-coupled receptor12 ± 2
CHO (calcium flux)Same receptor45 ± 8

Advanced: How do computational methods elucidate binding interactions with therapeutic targets?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with GPCRs (e.g., piperazine carbonyl forming H-bonds with Arg³.²⁸) .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess stability .
  • Free Energy Calculations (MM/PBSA): Quantify binding affinity contributions .

Validation: Compare computational predictions with mutagenesis data (e.g., Ala-scanning of receptor residues) .

Advanced: What advanced techniques are required for stability testing and degradation analysis?

Answer:

  • Forced Degradation Studies:
    • Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C/75% RH) stress .
  • Analytical Techniques:
    • LC-MS/MS: Identify degradation products (e.g., oxazole ring cleavage at m/z 285.10) .
    • X-ray Powder Diffraction (XRPD): Monitor crystallinity changes post-stress .

Q. Table 3: Degradation Products Under Stress

ConditionMajor DegradantProposed Structure
Acidic (pH 2)Piperazine hydrolysisOpen-chain amide
OxidativeOxazole sulfoxideS=O incorporation

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